Benzyltrimethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyltrimethoxysilane is an organosilicon compound with the chemical formula C10H16O3Si. It is a colorless liquid that is used as a silane coupling agent and in various chemical syntheses. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in a wide range of applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyltrimethoxysilane can be synthesized through the reaction of benzyl chloride with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of the chloride group with the trimethoxysilane group.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to remove any impurities and achieve the desired product purity.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyltrimethoxysilane undergoes various types of chemical reactions, including hydrolysis, condensation, and polymerization.
Common Reagents and Conditions:
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and methanol. This reaction is often catalyzed by acids or bases.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Polymerization: this compound can polymerize with other silanes to form complex polymeric structures.
Major Products Formed:
Silanols: Formed during hydrolysis.
Polysiloxanes: Formed during condensation and polymerization reactions.
Wissenschaftliche Forschungsanwendungen
Benzyltrimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and in the immobilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.
Industry: Utilized in the production of coatings, adhesives, and sealants to enhance their performance and durability.
Wirkmechanismus
The mechanism of action of benzyltrimethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The compound’s methoxy groups hydrolyze in the presence of water to form silanol groups, which can then react with hydroxyl groups on surfaces to form stable siloxane bonds. This property makes it an effective coupling agent and surface modifier.
Vergleich Mit ähnlichen Verbindungen
Trimethoxysilane: Similar in structure but lacks the benzyl group, making it less effective in certain applications.
Triethoxysilane: Contains ethoxy groups instead of methoxy groups, which can affect its reactivity and application.
Phenyltrimethoxysilane: Contains a phenyl group instead of a benzyl group, which can influence its chemical properties and uses.
Uniqueness: Benzyltrimethoxysilane’s unique combination of a benzyl group and methoxy groups provides it with distinct reactivity and bonding capabilities, making it particularly useful in applications requiring strong adhesion and surface modification.
Eigenschaften
CAS-Nummer |
17872-99-0 |
---|---|
Molekularformel |
C10H16O3Si |
Molekulargewicht |
212.32 g/mol |
IUPAC-Name |
benzyl(trimethoxy)silane |
InChI |
InChI=1S/C10H16O3Si/c1-11-14(12-2,13-3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
GQVVQDJHRQBZNG-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CC1=CC=CC=C1)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.